3-Amino-N-cyclopropyl-2-hydroxyheptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-cyclopropyl-2-hydroxyheptanamide is a novel chemical compound that belongs to the class of heterocyclic organic compounds. It is a white crystalline powder that is soluble in water and methanol. This compound has received significant attention from the scientific community due to its potential therapeutic applications in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Amino-N-cyclopropyl-2-hydroxyheptanamide can be synthesized through a multi-step procedure that involves the oxidation of a cyclopropane ring followed by a functional group transformation. The synthesis typically starts with the preparation of the cyclopropane ring, which is then oxidized to introduce the hydroxyl group.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-N-cyclopropyl-2-hydroxyheptanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
Drug Discovery: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the development of new therapeutic agents.
Chemical Synthesis: Its unique structure makes it a valuable tool for studying various chemical reactions and mechanisms.
Materials Science: It is used in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism by which 3-Amino-N-cyclopropyl-2-hydroxyheptanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products in asymmetric synthesis. It interacts with enzymes and receptors, modulating their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
- Heptanamide, 3-amino-2-hydroxy-
- Cyclopropylamine derivatives
- Hydroxyheptanamide derivatives
Comparison: 3-Amino-N-cyclopropyl-2-hydroxyheptanamide is unique due to the presence of both the cyclopropyl and hydroxyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various scientific applications.
Eigenschaften
CAS-Nummer |
856767-51-6 |
---|---|
Molekularformel |
C10H20N2O2 |
Molekulargewicht |
200.28 |
IUPAC-Name |
3-amino-N-cyclopropyl-2-hydroxyheptanamide |
InChI |
InChI=1S/C10H20N2O2/c1-2-3-4-8(11)9(13)10(14)12-7-5-6-7/h7-9,13H,2-6,11H2,1H3,(H,12,14) |
InChI-Schlüssel |
UEWOYZVFQJKJOL-UHFFFAOYSA-N |
SMILES |
CCCCC(C(C(=O)NC1CC1)O)N |
Kanonische SMILES |
CCCCC(C(C(=O)NC1CC1)O)N |
856767-51-6 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.